molecular formula C8H9BrN4 B2645618 4-bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole CAS No. 1006476-90-9

4-bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B2645618
CAS No.: 1006476-90-9
M. Wt: 241.092
InChI Key: XLJWJFWTVOPWPM-UHFFFAOYSA-N
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Description

4-Bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound with the molecular formula C8H9BrN4. It consists of two pyrazole rings, one of which is substituted with a bromine atom and an ethyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of 4-bromopyrazole with 1-ethylpyrazole under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the bromine atom on the 4-bromopyrazole reacts with the ethyl group on the 1-ethylpyrazole . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole may involve large-scale batch reactions using similar palladium-catalyzed coupling methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out in solvents such as ethanol or dimethyl sulfoxide, under controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the electronic structure of the pyrazole rings .

Scientific Research Applications

4-Bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole can be compared with other similar compounds, such as:

    4-Bromo-1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole: This compound has an additional methyl group, which can affect its chemical reactivity and biological activity.

    4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide: This compound has a carbohydrazide group, which can introduce different chemical and biological properties.

    Imidazole Derivatives: Compounds like imidazole share a similar heterocyclic structure but with different nitrogen atom arrangements, leading to distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-5-(1-ethylpyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c1-2-13-5-6(3-11-13)8-7(9)4-10-12-8/h3-5H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWJFWTVOPWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=NN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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